molecular formula C10H11ClN2S B15095736 2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15095736
M. Wt: 226.73 g/mol
InChI Key: KXOKIZTXQBGWOH-UHFFFAOYSA-N
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Description

2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C10H11ClN2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]ethanamine
  • 2-[(4-Chlorophenyl)methyl]sulfanylbenzoic acid
  • 2-[(4-Chlorophenyl)methyl]sulfanyl-4-(4-methylphenyl)-4-oxobutanoic acid

Uniqueness

2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific structure, which combines a chlorophenyl group with a sulfanyl-imidazole moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11ClN2S/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)

InChI Key

KXOKIZTXQBGWOH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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